molecular formula C15H12F3N3O2 B13896221 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one

2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one

Cat. No.: B13896221
M. Wt: 323.27 g/mol
InChI Key: UPELGARMUSJCPA-SFYZADRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Varenicline N-Trifluoroacetate can be synthesized through a series of chemical reactions involving the introduction of a trifluoroacetyl group to the Varenicline molecule. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Hydroxy Varenicline N-Trifluoroacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Hydroxy Varenicline N-Trifluoroacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of smoking cessation and related disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydroxy Varenicline N-Trifluoroacetate involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at these receptors, particularly the alpha4beta2 subtype. By partially activating these receptors, the compound can modulate neurotransmitter release and reduce nicotine cravings and withdrawal symptoms .

Comparison with Similar Compounds

Hydroxy Varenicline N-Trifluoroacetate can be compared with other similar compounds, such as:

These compounds share similar structures and mechanisms of action but differ in their specific chemical modifications and resulting properties.

Properties

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

(1R,12S)-14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22)/t7-,8+/m1/s1

InChI Key

UPELGARMUSJCPA-SFYZADRCSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F

Canonical SMILES

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F

Origin of Product

United States

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